N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups, a nitro-functionalized thiophene ring, and a pyridinylmethyl moiety. Its design aligns with trends in kinase inhibitor development, where multi-ring systems and polar substituents enhance selectivity and binding affinity .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S2/c1-11-5-6-13(20)17-16(11)22-19(29-17)23(10-12-4-2-3-9-21-12)18(25)14-7-8-15(28-14)24(26)27/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBYHVQXRFVAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Coupling with Pyridine Derivative: The nitrated benzothiazole is coupled with 2-pyridinemethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.
Nucleophiles: Amines, thiols, phenols.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzothiazoles: Nucleophilic substitution yields various substituted benzothiazoles.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s benzothiazole-thiophene hybrid core distinguishes it from simpler thiazole or pyrimidine-based analogs. Key comparisons include:
*Calculated based on structural formulas.
Analysis :
- Unlike Dasatinib’s pyrimidine-thiazole system , the nitro-thiophene group in the target compound introduces strong electron-withdrawing effects, which may alter redox properties or metabolic stability.
Substituent Analysis
Critical substituents and their roles:
Key Insight : The nitro group is a unique feature absent in most thiazole carboxamides (e.g., ), suggesting distinct reactivity or target profiles.
Comparison :
- Dasatinib’s synthesis employs isocyanate coupling and piperazine condensation , whereas the target compound uses pyridinylmethylamine, avoiding multi-step protection/deprotection.
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate shares a similar thiazole-pyridine motif but lacks the nitro-thiophene complexity.
Pharmacological and Physicochemical Properties
Discussion :
- The nitro group likely reduces solubility but could improve membrane permeability.
- Pyridinylmethyl may confer CYP enzyme interactions distinct from Dasatinib’s piperazine .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, classified within the benzothiazole derivatives, is characterized by a unique structure that includes a benzothiazole ring, a nitro group, and a thiophene ring. Its synthesis typically involves multiple steps, starting from readily available precursors.
The synthesis of this compound generally follows these steps:
- Formation of the Benzothiazole Ring : The benzothiazole ring is synthesized by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
- Nitration : The benzothiazole intermediate is then nitrated using concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
- Formation of Thiophene Carboxamide : The final step involves coupling reactions to attach the pyridine moiety through the thiophene carboxamide linkage.
Biological Activity
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : The compound's structure suggests potential as an anticancer agent, particularly through mechanisms like apoptosis modulation and proteasome inhibition. Similar compounds have shown efficacy in targeting cancer cell lines in vitro.
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, blocking their activity and altering cellular pathways related to disease processes.
- Signal Transduction Modulation : By influencing signal transduction pathways, it may affect gene expression and cellular proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives:
- Anticancer Studies : A study demonstrated that similar benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., PC3 and DU145), showing dose-dependent responses with IC50 values indicating effective concentrations for inducing cell death .
- Antimicrobial Studies : In vitro evaluations revealed that certain derivatives displayed notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Data Table on Biological Activity
Q & A
Q. How do steric and electronic effects of the pyridylmethyl group influence biological target engagement?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents (e.g., pyridyl vs. phenylmethyl) and compare IC values against target enzymes .
- X-ray co-crystallization : Resolve ligand-target complexes to map binding interactions (e.g., pyridyl N as H-bond acceptor) .
- Molecular dynamics simulations : Calculate binding free energy (ΔG) to quantify contributions of steric bulk vs. electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
